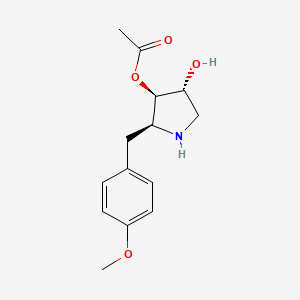
anisomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anisomycin, also known as flagecidin, is an antibiotic produced by the bacterium Streptomyces griseolus. It is primarily known for its ability to inhibit protein synthesis in eukaryotic cells by targeting the 60S ribosomal subunit.
Preparation Methods
Synthetic Routes and Reaction Conditions: Anisomycin can be synthesized through various methods, including fermentation and chemical synthesis. The fermentation process involves culturing Streptomyces griseolus under specific conditions to produce this compound. The chemical synthesis route typically involves the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a series of reactions, including alkylation and methylation.
Acetylation: The final step involves the acetylation of the hydroxyl group to form this compound
Industrial Production Methods: Industrial production of this compound primarily relies on the fermentation process due to its efficiency and cost-effectiveness. The fermentation process involves optimizing the growth conditions of Streptomyces griseolus to maximize the yield of this compound. This includes controlling factors such as temperature, pH, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Anisomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Anisomycin has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein synthesis and ribosomal function.
Biology: Employed in research on signal transduction pathways and stress responses.
Medicine: Investigated for its potential as an antitumor agent and its effects on memory consolidation and reconsolidation.
Industry: Utilized in the development of antiparasitic and antineoplastic agents .
Mechanism of Action
Anisomycin exerts its effects by binding to the 60S ribosomal subunit and inhibiting peptidyl transferase activity, which is essential for protein synthesis. This inhibition leads to the disruption of protein and DNA synthesis in eukaryotic cells. Additionally, this compound can activate stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase, which are involved in various cellular responses .
Comparison with Similar Compounds
Prodigiosin: Another antibiotic with antiparasitic activity.
Obatoclax: Known for its broad-spectrum antiparasitic activity.
Nithiamide: Exhibits similar properties to anisomycin in terms of antiparasitic activity
Uniqueness of this compound: this compound is unique due to its specific mechanism of action, targeting the 60S ribosomal subunit and its ability to activate stress-activated protein kinases. This makes it a valuable tool in studying protein synthesis and cellular stress responses .
Properties
CAS No. |
27958-09-4 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
[(2S,3R,4R)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m0/s1 |
InChI Key |
YKJYKKNCCRKFSL-BFHYXJOUSA-N |
SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H](CN[C@H]1CC2=CC=C(C=C2)OC)O |
Canonical SMILES |
CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


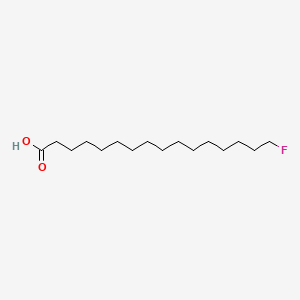
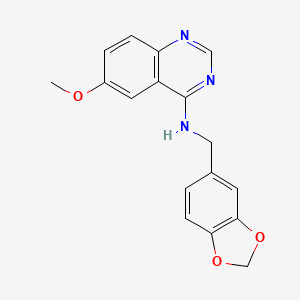
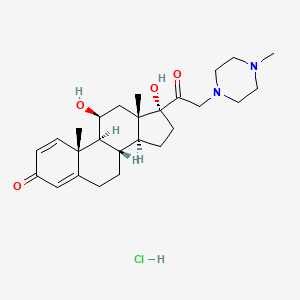

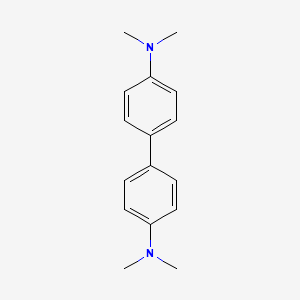
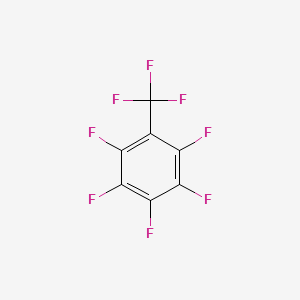
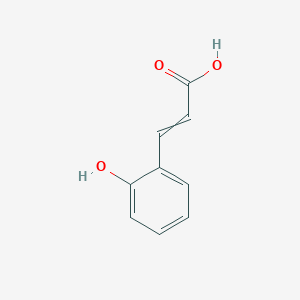
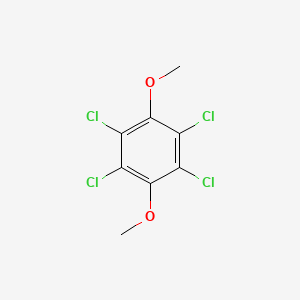

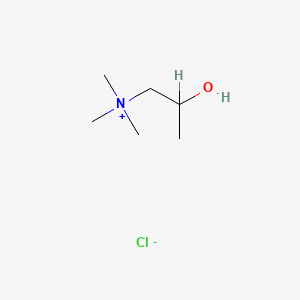
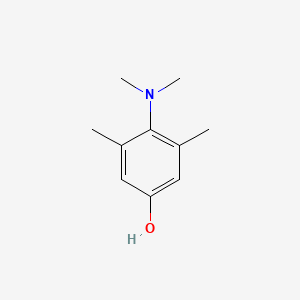


![N-[2-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1221225.png)
